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molecular formula C12H13NO3 B8639176 4-(4-Ethyl-1,3-oxazol-2-yl)-2-methoxyphenol

4-(4-Ethyl-1,3-oxazol-2-yl)-2-methoxyphenol

Cat. No. B8639176
M. Wt: 219.24 g/mol
InChI Key: PKMMNSUQTUVRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592361B2

Procedure details

To a solution of 4-hydroxy-3-methoxybenzamide (460 mg, 2.75 mmol) (Example 38) in toluene (3 mL)/1,4-dioxane (3 mL), was added 1-bromo-2-butanone (623.29 mg, 4.13 mmol). The solution was heated to reflux for 18 h. The reaction mixture was cooled to rt, and the solvent was removed under reduced pressure. The crude residue was purified on silica gel to give the title compound as a yellow oil (434 mg, 72%). 1H NMR (400 MHz, DMSO-d6) δ 9.60 (s, 1H), 7.78 (s, 1H), 7.39 (d, 1H), 7.36 (dd, 1H), 6.83 (d, 1H), 3.79 (s, 3H), 2.45 (m, 2H), 1.18 (t, 3H).
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
623.29 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][C:3]=1[O:11][CH3:12].O1CCOCC1.Br[CH2:20][C:21](=O)[CH2:22][CH3:23]>C1(C)C=CC=CC=1>[CH2:22]([C:21]1[N:8]=[C:6]([C:5]2[CH:9]=[CH:10][C:2]([OH:1])=[C:3]([O:11][CH3:12])[CH:4]=2)[O:7][CH:20]=1)[CH3:23]

Inputs

Step One
Name
Quantity
460 mg
Type
reactant
Smiles
OC1=C(C=C(C(=O)N)C=C1)OC
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
623.29 mg
Type
reactant
Smiles
BrCC(CC)=O
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1N=C(OC1)C1=CC(=C(C=C1)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 434 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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